Bialaphos (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

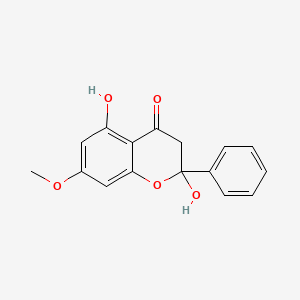

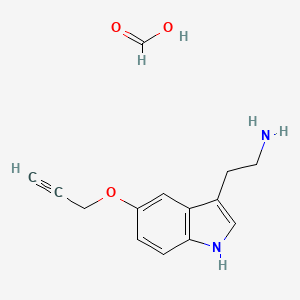

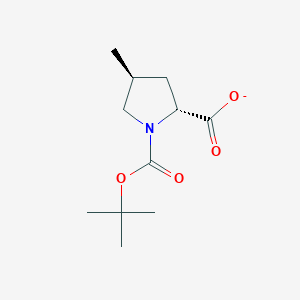

Bialaphos (sodium) is a natural herbicide produced by the bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes. It is also known by the ISO common name bilanafos. Bialaphos is a protoxin and is nontoxic in its original form. When metabolized by a plant, it releases the glutamic acid analog glufosinate, which inhibits glutamine synthetase, leading to the accumulation of ammonium and disruption of primary metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bialaphos is a tripeptide consisting of two L-alanine molecules and an L-glutamic acid analog called phosphinothricin. The biosynthetic pathway involves the incorporation of these amino acids into the tripeptide structure. The production of bialaphos involves the fermentation of Streptomyces hygroscopicus or Streptomyces viridochromogenes under specific conditions that promote the synthesis of the compound .

Industrial Production Methods: Industrial production of bialaphos typically involves large-scale fermentation processes. The bacteria are cultured in bioreactors, and the compound is extracted and purified from the fermentation broth. The purification process may involve several steps, including filtration, precipitation, and chromatography, to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Bialaphos undergoes hydrolysis when introduced into a nonresistant plant cell. It is converted to phosphinothricin through the action of peptidases. Phosphinothricin is a potent inhibitor of glutamine synthetase, leading to the accumulation of ammonia within the plant .

Common Reagents and Conditions: The hydrolysis of bialaphos to phosphinothricin is facilitated by the enzyme phosphinothricin acetyl transferase. This reaction occurs under physiological conditions within the plant cells .

Major Products Formed: The major product formed from the hydrolysis of bialaphos is phosphinothricin, which is responsible for its herbicidal activity .

Aplicaciones Científicas De Investigación

Bialaphos is widely used in scientific research, particularly in plant transformation experiments. It serves as a selection agent for plants that have been genetically modified to express the bar gene, which confers resistance to bialaphos. This allows researchers to identify and select transformed plants with high efficiency .

In addition to its use in plant biotechnology, bialaphos has applications in studying the metabolism of nitrogen in plants. Its ability to inhibit glutamine synthetase makes it a valuable tool for investigating the role of this enzyme in various metabolic pathways .

Mecanismo De Acción

Bialaphos is a protoxin that is converted to the active herbicidal agent phosphinothricin within plant cells. Phosphinothricin inhibits glutamine synthetase, an enzyme crucial for the assimilation of ammonia and the synthesis of glutamine. The inhibition of glutamine synthetase leads to the accumulation of ammonia, which disrupts primary metabolism and ultimately results in the death of the plant .

Comparación Con Compuestos Similares

Bialaphos is similar to other phosphonate herbicides, such as glyphosate and glufosinate. it is unique in its structure as a tripeptide and its mode of action involving the release of phosphinothricin. Unlike glyphosate, which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, bialaphos targets glutamine synthetase .

List of Similar Compounds:- Glyphosate

- Glufosinate

- Phosalacine

These compounds share similar herbicidal properties but differ in their chemical structures and specific targets within plant metabolism .

Propiedades

Fórmula molecular |

C11H20N3NaO6P+ |

|---|---|

Peso molecular |

344.26 g/mol |

Nombre IUPAC |

sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxymethyl(oxo)phosphaniumyl]butanoyl]amino]propanoyl]amino]propanoate |

InChI |

InChI=1S/C11H20N3O6P.Na/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15;/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19);/q;+1/t6-,7-,8-;/m0./s1 |

Clave InChI |

GVAUVTRMVFRLGJ-WQYNNSOESA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C)C(=O)[O-])NC(=O)[C@H](CC[P+](=O)CO)N.[Na+] |

SMILES canónico |

CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CC[P+](=O)CO)N.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)

![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)

![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)

![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)